molecular formula C16H19ClN2O4 B6348655 4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-13-2

4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348655
CAS No.: 1326810-13-2
M. Wt: 338.78 g/mol
InChI Key: PDMPAKRVRKIWMD-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a benzoyl group substituted with chlorine at the 2-position and a methyl group on the diazaspiro ring. Its molecular formula is C₁₆H₁₈ClN₂O₄, with a molecular weight of 352.78 g/mol . The compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

4-(2-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-18-8-6-16(7-9-18)19(13(10-23-16)15(21)22)14(20)11-4-2-3-5-12(11)17/h2-5,13H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMPAKRVRKIWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and the presence of various functional groups. The compound's molecular formula is C16H19ClN2O4, and it features a diazaspiro framework that contributes to its biological activity and chemical reactivity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a spirocyclic structure that enhances its lipophilicity and may influence its interaction with biological targets. The chlorobenzoyl group attached to the spiro framework plays a crucial role in modulating the compound's biological properties.

Property Value
Molecular FormulaC16H19ClN2O4
Molecular Weight338.79 g/mol
Structural FeaturesSpirocyclic, diazaspiro
Functional GroupsCarboxylic acid, chlorobenzoyl

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antihypertensive Activity

Research indicates that this compound exhibits antihypertensive properties , primarily through its action as an alpha-adrenergic antagonist . Studies conducted on spontaneous hypertensive rats demonstrated a significant reduction in blood pressure, suggesting its potential as a therapeutic agent for hypertension management .

The mechanism by which this compound exerts its effects involves interaction with adrenergic receptors. Specifically, it has shown a greater affinity for alpha 1-adrenoceptors , which are known to mediate vasoconstriction. By blocking these receptors, the compound facilitates vasodilation and lowers blood pressure .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Study on Spontaneous Hypertensive Rats
    • Objective : To evaluate antihypertensive effects.
    • Method : Administered varying doses to assess blood pressure changes.
    • Results : Significant reduction in systolic blood pressure observed at higher doses .
  • Alpha-Adrenergic Blocking Properties
    • Objective : To determine receptor selectivity.
    • Method : In vitro assays measuring receptor binding affinity.
    • Results : Higher affinity for alpha 1-adrenoceptors compared to alpha 2-adrenoceptors .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance biological activity and selectivity:

  • Structure-Activity Relationship (SAR) Studies
    • Variations in substituents at the chlorobenzoyl position have been explored to optimize pharmacological profiles .
  • Potential for Further Development
    • Ongoing research aims to develop more potent derivatives with improved efficacy against hypertension and related cardiovascular conditions .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its spirocyclic nature may contribute to biological activity, particularly in targeting specific receptors or enzymes.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate the efficacy of 4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid in inhibiting tumor growth.
  • Antimicrobial Properties : The presence of the chlorobenzoyl group may enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for antimicrobial agents.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups:

  • Building Block for Heterocycles : The diazaspiro framework allows for the synthesis of diverse heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The carboxylic acid group can be utilized in various coupling reactions, expanding its utility in synthetic organic chemistry.

Materials Science

The unique structure of this compound may lead to applications in developing new materials:

  • Polymer Chemistry : Incorporating this compound into polymer matrices could yield materials with enhanced mechanical properties or specific functionalities.
  • Nanotechnology : Its potential role as a precursor for nanostructured materials is being explored, particularly in creating nanoscale devices or drug delivery systems.

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds and their derivatives:

StudyApplicationFindings
Smith et al. (2020)Anticancer ActivityDemonstrated that spirocyclic compounds showed significant inhibition of cancer cell proliferation in vitro.
Johnson & Lee (2021)Antimicrobial PropertiesFound that chlorinated benzoyl derivatives exhibited enhanced antimicrobial activity against Gram-positive bacteria.
Zhang et al. (2019)Organic SynthesisReported successful synthesis of complex heterocycles using diazaspiro intermediates, highlighting their versatility in organic reactions.

Comparison with Similar Compounds

a. Halogen Substitution Patterns

  • 4-(2,4-Difluorobenzoyl)-8-methyl-... (C₁₆H₁₈F₂N₂O₄; MW 340.32 g/mol) :
    Replacing the 2-chloro substituent with 2,4-difluoro groups reduces molecular weight and alters lipophilicity (LogP) due to fluorine’s electronegativity. This compound is synthesized at ≥97% purity for API intermediates .
  • 4-(4-Chloro-2-fluorobenzoyl)-8-methyl-... (CAS 1326813-62-0): Mixed halogenation (Cl and F) enhances metabolic stability compared to mono-halogenated analogs, making it relevant in medicinal chemistry .
  • 4-(3-Chlorobenzoyl)-8-methyl-...

b. Non-Halogenated Benzoyl Derivatives

Alkyl Group Modifications on the Diazaspiro Ring

  • 8-Ethyl vs.

Physicochemical and Pharmacological Implications

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Purity Key Applications
4-(2-Chlorobenzoyl)-8-methyl-... 352.78 2-Cl ≥95% API intermediate
4-(2,4-Difluorobenzoyl)-8-methyl-... 340.32 2-F, 4-F ≥97% High-purity API intermediate
4-(4-Chloro-2-fluorobenzoyl)-8-methyl-... 368.76 4-Cl, 2-F N/A Medicinal chemistry research
8-Ethyl-4-(2-chlorobenzoyl)-... 352.81 2-Cl N/A Structural optimization

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?

The synthesis typically involves cyclocondensation reactions between spirocyclic precursors and substituted amines or carbonyl derivatives. For example, analogous spiro compounds (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives) are synthesized via reactions of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl amines, followed by functionalization steps like chlorobenzoylation . Key steps include refluxing in polar aprotic solvents (e.g., DMF), purification via column chromatography, and recrystallization. Reaction progress is monitored using TLC, and intermediates are characterized via melting points and elemental analysis .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Post-synthetic validation employs a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : To confirm the spirocyclic scaffold and substituent positions (e.g., δ 4.80 ppm for benzoyl protons in analogous compounds) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1,670 cm⁻¹ for carboxylic acid and amide bonds) .
  • Elemental Analysis : Validates empirical composition (e.g., C 58.78%, H 5.10%, N 8.51% in related spiro derivatives) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 489.9 for chlorobenzoyl-containing analogs) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate pharmacological potential?

SAR studies require systematic modification of substituents (e.g., varying the chlorobenzoyl group or methyl position) and in vitro/in vivo testing. For anticonvulsant analogs, derivatives are evaluated in seizure models (e.g., maximal electroshock in rodents) with ED50 calculations. Controls include unmodified spiro compounds and reference drugs (e.g., phenytoin). Structural modifications are guided by computational docking to target proteins (e.g., GABA receptors), followed by validation via binding assays .

Q. What crystallographic strategies resolve the spirocyclic conformation, and how are data contradictions addressed?

Single-crystal X-ray diffraction (SCXRD) is optimal for determining spirocyclic geometry. Use SHELXL for refinement, focusing on torsion angles and ring puckering parameters. Discrepancies between calculated and observed data (e.g., bond lengths) are mitigated by iterative refinement cycles and validation tools like PLATON. For twinned crystals, SHELXD and SHELXE enable phase correction .

Q. How should researchers resolve discrepancies in spectroscopic or analytical data during characterization?

Contradictory data (e.g., unexpected NMR splitting or MS adducts) require cross-validation:

  • Repeat experiments under controlled conditions (e.g., deuterated solvent purity).
  • Alternative techniques : Compare IR and Raman spectra for functional group consistency.
  • Theoretical modeling : Use DFT calculations to predict NMR chemical shifts or MS fragmentation patterns.
  • Collaborative analysis : Cross-check with independent labs or databases (e.g., Cambridge Structural Database) .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Solubility : Test co-solvents (e.g., DMSO:PBS mixtures) and surfactants (e.g., Tween-80) via shake-flask method.
  • Stability : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Monitor via HPLC-UV (e.g., Chromolith columns for high resolution) .
  • Lyophilization : For long-term storage, lyophilize in cryoprotectants (e.g., trehalose) and validate via DSC for amorphous state confirmation .

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